A Comprehensive Technical Guide to the Synthesis and Characterization of the Nizatidine Sulfoxide Reference Standard
A Comprehensive Technical Guide to the Synthesis and Characterization of the Nizatidine Sulfoxide Reference Standard
Introduction
Nizatidine is a histamine H2-receptor antagonist widely used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting gastric acid production.[1] During its synthesis, storage, or metabolic processing, nizatidine is susceptible to chemical transformations. One of the most prominent of these is the oxidation of its thioether group, resulting in the formation of Nizatidine Sulfoxide.[2][3] This compound is recognized as a principal metabolite and a common degradation product, often identified as Nizatidine EP Impurity C.[4][5]
The accurate quantification of nizatidine sulfoxide is critical for ensuring the quality, stability, and safety of nizatidine drug products. Regulatory bodies require stringent control over such impurities. Therefore, the availability of a highly pure, well-characterized nizatidine sulfoxide reference standard is not merely beneficial but essential for researchers, quality control analysts, and drug development professionals. This guide provides a detailed, scientifically-grounded methodology for the synthesis, purification, and comprehensive characterization of this vital reference material.
Synthetic Strategy: The Principle of Controlled Oxidation
The synthesis of nizatidine sulfoxide from its parent drug, nizatidine, is fundamentally a selective oxidation reaction. The nizatidine molecule contains a thioether linkage (-S-), which is susceptible to oxidation. The goal is to introduce a single oxygen atom to this sulfur, converting it to a sulfoxide (-S=O) moiety, without affecting other functional groups or causing over-oxidation to the corresponding sulfone (-SO₂-).
The choice of oxidizing agent is paramount. Hydrogen peroxide (H₂O₂) is an ideal candidate for this transformation. It is effective, inexpensive, and its primary byproduct is water, aligning with the principles of green chemistry.[6] The reaction proceeds via an electrophilic attack by an oxygen atom from the peroxide on the electron-rich sulfur atom of the thioether.[6] Careful control over reaction parameters such as temperature, reaction time, and the concentration of H₂O₂ is crucial to maximize the yield of the desired sulfoxide and minimize the formation of byproducts.[2][4]
Caption: Chemical conversion of Nizatidine to Nizatidine Sulfoxide.
Detailed Experimental Protocol
This protocol is derived from established forced degradation methodologies, which are designed to produce degradation products for analytical studies.[2][4][7]
2.1 Materials and Reagents
-
Nizatidine (high purity)
-
Hydrogen Peroxide (H₂O₂), 30% w/w solution
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2.2 Step-by-Step Synthesis Procedure
-
Preparation of Nizatidine Stock Solution: Accurately weigh 100 mg of nizatidine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 10 mg/mL.
-
Oxidative Reaction:
-
Transfer the nizatidine solution to a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
While stirring at room temperature, add 1.0 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the solution.[2]
-
Rationale: A controlled addition prevents an exothermic reaction and allows for more selective oxidation.
-
Allow the mixture to stir at room temperature for 24 hours, monitoring the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Alternative Condition: For a faster reaction, the mixture can be heated in a water bath at 80°C for 30-60 minutes.[4][7] However, this may increase the risk of over-oxidation and requires more careful monitoring.
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete (indicated by the consumption of nizatidine), cool the solution to room temperature (if heated).
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution to decompose any remaining hydrogen peroxide and neutralize any acidic species.
-
Extract the aqueous mixture three times with 20 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification via Column Chromatography:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a crude residue.
-
Purify the crude product using silica gel column chromatography. A suitable eluent system, such as a gradient of methanol in chloroform or dichloromethane, can effectively separate nizatidine sulfoxide from unreacted nizatidine and other impurities.[8]
-
Rationale: Chromatographic separation is essential to isolate the sulfoxide to the high degree of purity (>98%) required for a reference standard.
-
-
Final Product Isolation:
-
Combine the fractions containing the pure nizatidine sulfoxide (as determined by TLC/HPLC analysis).
-
Evaporate the solvent under reduced pressure to yield the final product as a solid or semi-solid.
-
Dry the product under vacuum to remove any residual solvent.
-
Analytical Characterization and Validation
Comprehensive characterization is mandatory to confirm the identity, structure, and purity of the synthesized reference standard.
3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for assessing the purity of the synthesized standard and confirming its separation from the parent drug.[4]
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, (e.g., 250 x 4.6 mm, 5µm) | Provides good retention and separation for nizatidine and its more polar sulfoxide derivative.[9] |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.05 M Phosphoric Acid) and an organic modifier (e.g., Acetonitrile) in a 50:50 v/v ratio. | Ensures adequate resolution between the nizatidine and nizatidine sulfoxide peaks.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC providing efficient separation. |
| Detection | UV at 320 nm | Nizatidine and its derivatives show strong absorbance at this wavelength.[10] |
| Expected Result | A single, sharp peak for nizatidine sulfoxide, well-resolved from the peak of any residual nizatidine. Purity should be ≥98%. | Confirms the success of the purification and quantifies the purity of the standard. |
3.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound, verifying the successful incorporation of one oxygen atom.
-
Nizatidine (Starting Material):
-
Molecular Formula: C₁₂H₂₁N₅O₂S₂
-
Molecular Weight: 331.46 g/mol
-
-
Nizatidine Sulfoxide (Product):
-
Expected Result: An [M+H]⁺ ion at m/z 348.5 in the mass spectrum, corresponding to the protonated molecule of nizatidine sulfoxide.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR spectroscopy provides definitive structural confirmation. The oxidation of the sulfur atom will induce chemical shift changes in the neighboring protons, particularly those on the methylene groups adjacent to the newly formed sulfoxide. This provides unequivocal proof of the compound's identity. A complete characterization package for a reference standard must include this data.[12]
Caption: Workflow for Synthesis and Certification of Nizatidine Sulfoxide.
Conclusion
The synthesis of the nizatidine sulfoxide reference standard via controlled oxidation of nizatidine with hydrogen peroxide is a reliable and well-documented method.[2][10] The success of this process hinges on careful control of reaction conditions to ensure selective oxidation and the implementation of a robust purification strategy, such as column chromatography, to achieve the high purity required for a reference standard. Subsequent, thorough analytical characterization using HPLC, Mass Spectrometry, and NMR is not optional but a mandatory step to validate the material's identity, purity, and structural integrity. This comprehensive approach ensures the production of a trustworthy reference standard, empowering pharmaceutical scientists to conduct accurate stability studies and quality control assays for nizatidine-containing products.
References
- BenchChem. (n.d.). Addressing nizatidine degradation in basic and oxidative conditions.
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73-82. Retrieved from [Link]
- Biosynth. (n.d.). Nizatidine sulfoxide | 102273-13-2.
- Gouda, A. A., & El-Sheikh, R. (2015). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Chemistry, 2015.
- European Patent Office. (n.d.). Process for preparing intermediates to nizatidine and related compounds.
- Google Patents. (n.d.). US5700945A - Process for preparing nizatidine.
- BenchChem. (n.d.). Identification and characterization of nizatidine impurities.
- Google Patents. (n.d.). US5541335A - Process for preparing nizatidine.
- ResearchGate. (2019). AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE.
- SynThink Research Chemicals. (n.d.). Nizatidine EP Impurity C; Nizatidine Sulfoxide | 102273-13-2.
- ChemicalBook. (n.d.). Nizatidine synthesis.
- ResearchGate. (2008). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
- LGC Standards. (n.d.). Nizatidine Sulfoxide | CAS 102273-13-2.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Nizatidine.
- SynZeal. (n.d.). Nizatidine Impurities.
- PubMed. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography.
- Google Patents. (n.d.). Synthesis of nizatidine - EP0230127A1.
- Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability | PDF.
- Alfa Chemistry. (n.d.). CAS 102273-13-2 Nizatidine Sulfoxide.
- Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography.
- ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review | Request PDF.
- OUCI. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD.
- Middle East Technical University. (2014). STEREOSELECTIVE OXIDATION OF SULFIDES TO SULFOXIDES BY N-CHLORAMINES.
- Journal of Medicinal and Chemical Sciences. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- ResearchGate. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species | Request PDF.
-
Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304–311. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
